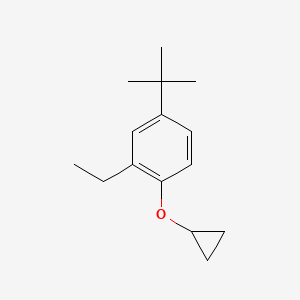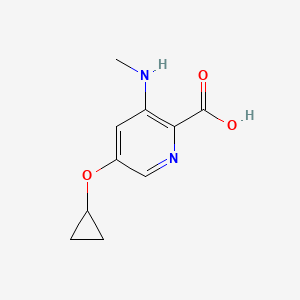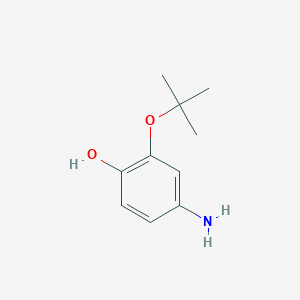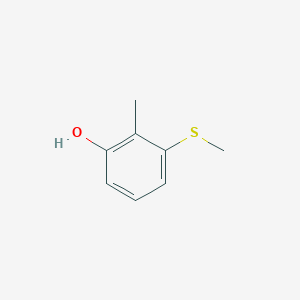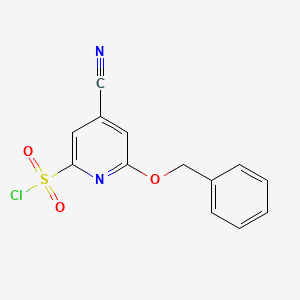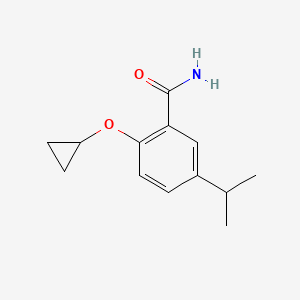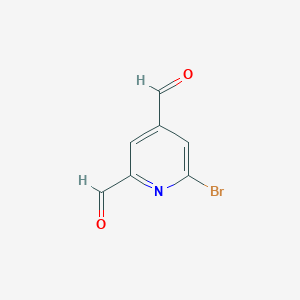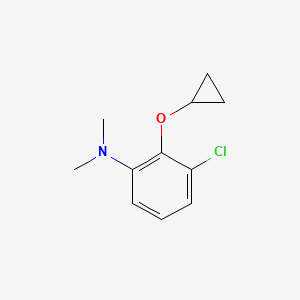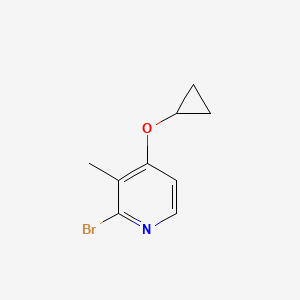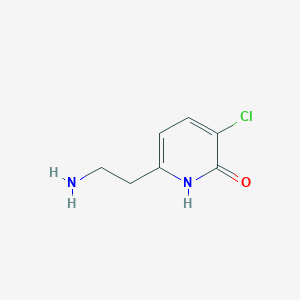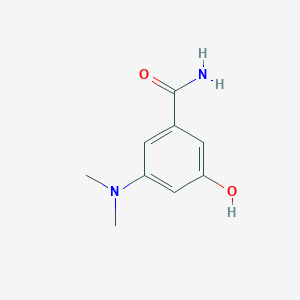
3-(Dimethylamino)-5-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-5-hydroxybenzamide is an organic compound that features a benzamide core substituted with a dimethylamino group at the 3-position and a hydroxyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-5-hydroxybenzamide typically involves the following steps:
Nitration of Benzamide: The starting material, benzamide, is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acidic conditions.
Dimethylation: The amino group is methylated using dimethyl sulfate or methyl iodide in the presence of a base to form the dimethylamino group.
Hydroxylation: Finally, the hydroxyl group is introduced at the 5-position through a hydroxylation reaction using appropriate reagents.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form corresponding amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides.
科学的研究の応用
3-(Dimethylamino)-5-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 3-(Dimethylamino)-5-hydroxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target proteins, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
- 3-(Dimethylamino)benzoic acid
- 5-Hydroxybenzamide
- 3-(Dimethylamino)-4-hydroxybenzamide
Comparison: 3-(Dimethylamino)-5-hydroxybenzamide is unique due to the specific positioning of the dimethylamino and hydroxyl groups, which confer distinct chemical and biological properties. Compared to 3-(Dimethylamino)benzoic acid, it has an additional hydroxyl group that enhances its reactivity and potential for hydrogen bonding. Compared to 5-Hydroxybenzamide, the presence of the dimethylamino group increases its solubility and ability to interact with biological targets.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
3-(dimethylamino)-5-hydroxybenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)7-3-6(9(10)13)4-8(12)5-7/h3-5,12H,1-2H3,(H2,10,13) |
InChIキー |
WUXBRJVCAUZUTN-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=CC(=C1)C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



